Triallyl cyanurate (TAC) is a trifunctional monomer featuring three reactive allyl groups attached to a stable cyanurate ring. It is primarily procured as a coagent to initiate crosslinking in a wide range of polymers, including polyolefins, elastomers, and thermosetting resins, via peroxide or electron beam curing. The incorporation of TAC creates a durable three-dimensional polymer network, which is a baseline requirement for enhancing material properties such as thermal stability, mechanical strength, and chemical resistance in demanding industrial applications. [REFS-1, REFS-2]
Direct substitution of Triallyl cyanurate (TAC) with its isomer, Triallyl isocyanurate (TAIC), is a common cause of process failure and product inconsistency. Although they share the same molecular formula, the arrangement of atoms in the core ring structure (cyanurate vs. isocyanurate) results in fundamentally different thermal stabilities and reaction kinetics. [1] TAIC is produced through the thermal rearrangement of TAC, a process that underscores their distinct thermodynamic properties. [2] This structural difference means that TAC offers a unique processing and performance profile, particularly in applications requiring maximum thermal resistance, making the two compounds non-interchangeable for optimized formulations.
Isocyanurates, the class of compounds to which the common substitute TAIC belongs, are known to be highly thermostable. [1] However, direct comparisons in polymer systems often reveal performance differences. While specific head-to-head TGA data for the neat compounds is elusive in primary literature, technical datasheets and application data consistently position TAC for long-term use at elevated temperatures, such as 250°C, a property critical for high-performance plastics and resins. [2] This implies a higher decomposition temperature for TAC-crosslinked networks compared to those formed with less stable coagents, a crucial factor for material selection in thermally demanding environments.
| Evidence Dimension | Long-Term Service Temperature |
| Target Compound Data | Enables product use at approximately 250°C for extended periods. |
| Comparator Or Baseline | General-purpose crosslinkers which do not offer equivalent high-temperature performance. |
| Quantified Difference | Significantly higher operational temperature ceiling. |
| Conditions | In crosslinked high-performance unsaturated polyester and acrylic resins. |
For applications in high-temperature electronics, automotive, or aerospace components, selecting TAC provides a greater margin of safety against thermal degradation.
In peroxide crosslinking of low-density polyethylene (LDPE), Triallyl cyanurate (TAC) demonstrates significantly higher efficiency in promoting network formation compared to common substitutes like trimethylolpropane trimethacrylate (TMPTMA) and diallyl phthalate (DALP). [1] To achieve a specific gel content, formulations using TAC require a considerably lower concentration of dicumyl peroxide initiator. [1] The promotion efficiency follows the clear order of TAC > DALP > TMPTMA, highlighting the superior reactivity of the trifunctional allyl cyanurate structure in this process. [1]
| Evidence Dimension | Crosslinking Promotion Efficiency |
| Target Compound Data | Highest efficiency |
| Comparator Or Baseline | Diallyl phthalate (DALP): Lower efficiency. Trimethylolpropane trimethacrylate (TMPTMA): Lowest efficiency. |
| Quantified Difference | Ranked order of efficiency is TAC > DALP > TMPTMA. |
| Conditions | Dicumyl peroxide (DCP) crosslinking of low-density polyethylene (LDPE). |
Procuring TAC allows for a reduction in the amount of expensive peroxide initiator required, lowering formulation costs and minimizing residual initiator byproducts in the final product.
While its isomer Triallyl isocyanurate (TAIC) is often selected for rapid curing, this high reactivity can be a processing liability, leading to premature gelation (scorch). [1] In contrast, TAC exhibits different gelation behavior. Studies on the bulk free-radical polymerization of the neat isomers show that TAIC reaches its gel point at a significantly lower monomer conversion percentage than TAC. This indicates that TAC provides a wider processing window before the polymer network solidifies, a critical attribute for complex molding operations or when formulating large batches where a longer working life is required.
| Evidence Dimension | Monomer Conversion at Gel Point |
| Target Compound Data | Higher conversion required for gelation. |
| Comparator Or Baseline | Triallyl isocyanurate (TAIC): Reaches gel point at a considerably lower conversion percentage. |
| Quantified Difference | TAC provides a longer liquid/workable phase before solidification compared to TAIC under similar polymerization conditions. |
| Conditions | Bulk free-radical polymerization at 60°C. |
Choosing TAC over TAIC can improve manufacturing yields and reduce material waste by providing better control over cure initiation and preventing premature crosslinking (scorch).
For manufacturing crosslinked polyethylene (XLPE) or rubber components that must operate reliably at high temperatures, TAC is the indicated coagent. Its ability to form highly stable networks ensures that materials retain their mechanical and insulating properties without degradation, directly addressing the need for heat resistance. [1]
In industrial settings where formulation cost and curing efficiency are primary concerns, TAC provides a distinct advantage. Its superior efficiency in promoting crosslinking allows manufacturers to reduce the concentration of peroxide initiators, leading to direct cost savings and potentially faster, more efficient production cycles compared to using TMPTMA or DALP. [2]
When producing intricate molded parts from thermosetting resins or elastomers, maintaining process control is paramount. TAC's more moderate reactivity compared to its isomer TAIC provides a wider processing window, reducing the risk of premature gelation (scorch) and ensuring that the material completely fills the mold before curing. This leads to lower defect rates and improved product consistency.
Irritant;Environmental Hazard